An In-depth Technical Guide to 2-Tert-butylcyclopropan-1-amine HCl: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Tert-butylcyclopropan-1-amine HCl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Tert-butylcyclopropan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The document delves into its chemical properties, stereoselective synthesis, detailed analytical characterization, and its emerging applications in the development of novel therapeutic agents. The unique conformational constraints and metabolic stability imparted by the tert-butylcyclopropylamine moiety make it a compelling scaffold for modulating the pharmacological profiles of drug candidates. This guide serves as an essential resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Molecular Profile and Physicochemical Properties
2-Tert-butylcyclopropan-1-amine hydrochloride is the salt form of the parent amine, 2-tert-butylcyclopropan-1-amine. The presence of the bulky tert-butyl group and the strained cyclopropane ring significantly influences its chemical and physical properties.
The molecular formula of the free base is C7H15N. The addition of hydrochloric acid to form the salt results in the molecular formula C7H16ClN .
The molecular weight of 2-Tert-butylcyclopropan-1-amine HCl is 149.66 g/mol .
Table 1: Physicochemical Properties of 2-Tert-butylcyclopropan-1-amine HCl
| Property | Value | Source/Method |
| Molecular Formula | C7H16ClN | Calculated |
| Molecular Weight | 149.66 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge of amine hydrochlorides |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of amine hydrochlorides |
| pKa (of conjugate acid) | 9-10 (estimated) | Estimated based on similar cyclopropylamines |
Stereochemistry and Isomerism
The structure of 2-tert-butylcyclopropan-1-amine contains two stereocenters, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers can be grouped into two pairs of enantiomers. The relative orientation of the tert-butyl and amine groups on the cyclopropane ring defines them as either cis or trans. The trans isomers, (1R,2S) and (1S,2R), are often of greater interest in medicinal chemistry due to their specific spatial arrangement, which can lead to more defined interactions with biological targets.
The ability to selectively synthesize a particular stereoisomer is crucial, as different isomers can exhibit significantly different pharmacological activities and toxicological profiles.
Synthesis of 2-Tert-butylcyclopropan-1-amine
The synthesis of substituted cyclopropylamines, particularly with high diastereoselectivity for the trans isomer, is a topic of significant interest in organic chemistry. Several synthetic strategies can be employed to access 2-tert-butylcyclopropan-1-amine.
Diastereoselective Synthesis of trans-2-Substituted Cyclopropylamines
A robust method for the synthesis of trans-2-substituted cyclopropylamines involves the reaction of α-chloroaldehydes with a zinc homoenolate, followed by trapping with an amine and subsequent ring closure.[1][2] This approach offers high diastereoselectivity for the desired trans product.
Experimental Protocol: General Procedure for the Synthesis of trans-2-Substituted Cyclopropylamines [2]
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Preparation of the Zinc Homoenolate: A solution of bis(iodozincio)methane (CH₂(ZnI)₂) in THF is prepared.
-
Reaction with α-Chloroaldehyde: The corresponding α-chloroaldehyde is treated with the solution of CH₂(ZnI)₂ at 0 °C for 1 hour.
-
Amine Addition and Cyclization: The desired amine (in this case, ammonia or a protected equivalent for the primary amine) is added to the reaction mixture, which is then heated to facilitate the ring-closing reaction.
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Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield the trans-cyclopropylamine.
It has been noted that the presence of zinc halide salts can sometimes lead to cis/trans-isomerization of the cyclopropylamine product. The addition of a polar aprotic co-solvent, such as DMF, can suppress this isomerization and improve the diastereoselectivity.[1][2]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of 2-tert-butylcyclopropan-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons, typically in the upfield region around 0.9-1.2 ppm) and the protons on the cyclopropane ring.[3] The chemical shifts and coupling constants of the cyclopropyl protons are diagnostic for the cis or trans configuration. The proton attached to the nitrogen may appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbons of the cyclopropane ring. The chemical shifts of the cyclopropyl carbons can also provide information about the stereochemistry.
Infrared (IR) Spectroscopy
As a primary amine, 2-tert-butylcyclopropan-1-amine is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[4][5] Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending vibration may also be observed around 1580-1650 cm⁻¹.[5] The hydrochloride salt will show a broad absorption due to the ammonium (N⁺-H) stretching.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of cyclopropylamines often shows fragmentation patterns resulting from the cleavage of the cyclopropane ring. The molecular ion peak (M⁺) for the free base would be observed at m/z = 113.12. Common fragmentation pathways for amines include α-cleavage.
Applications in Drug Discovery and Development
The cyclopropylamine motif is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties.[6][7] The incorporation of a cyclopropane ring can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. The tert-butyl group can further modulate lipophilicity and steric interactions.
While specific drugs containing the 2-tert-butylcyclopropan-1-amine moiety are not yet prevalent in the market, this structural motif holds significant potential in several therapeutic areas:
-
Enzyme Inhibition: Cyclopropylamines are known to act as irreversible inhibitors of certain enzymes, such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[8] The strained ring can undergo enzymatic oxidation to form a reactive species that covalently modifies the enzyme's cofactor. The tert-butyl group can influence the selectivity and potency of this inhibition.
-
Neurological Disorders: Derivatives of cyclopropylamines have been investigated for their potential in treating neurological and psychiatric disorders due to their ability to modulate neurotransmitter systems.
-
Oncology: The role of enzymes like LSD1 in cancer has made cyclopropylamine-based inhibitors an active area of research for the development of novel anti-cancer agents.
The development of stereoselective synthetic methods is critical for exploring the structure-activity relationships of different isomers of 2-tert-butylcyclopropylamine-containing compounds.[9]
Conclusion
2-Tert-butylcyclopropan-1-amine hydrochloride is a synthetically accessible and highly valuable building block for medicinal chemistry. Its distinct stereochemical and physicochemical properties, conferred by the combination of the strained cyclopropane ring and the bulky tert-butyl group, offer exciting opportunities for the design of novel therapeutics with improved pharmacological profiles. The continued development of efficient and stereoselective synthetic routes will undoubtedly facilitate the broader application of this promising scaffold in the pursuit of innovative medicines.
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